5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOADSHETKVBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride . This reaction yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which can then undergo further transformations to form the desired compound .
Industrial Production Methods
the use of scalable synthetic routes, such as the Suzuki-Miyaura cross-coupling reaction, could be adapted for large-scale production .
Chemical Reactions Analysis
Electrophilic Substitution at Position 7
The pyrazolo[1,5-a]pyrazine core shows regioselective reactivity at position 7, driven by the electron-deficient nature of the heterocycle.
Diaminomethylation via Carbene Insertion
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Reagents : Silylformamidine (1.5 equiv), solvent-free conditions
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Conditions : 70–90°C, 10 hours
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Product : 7-(N,N-dimethylaminomethyl) derivative (aminal intermediate)
The reaction proceeds via carbene insertion into the C–H bond at position 7, forming an aminal. Hydrolysis of the aminal (1M HCl, 60°C, 2 hours) yields the corresponding aldehyde 4a (85% yield).
| Reaction Step | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carbene insertion | Solvent-free, 90°C, 10h | 7-Aminomethyl intermediate | 71–90% | |
| Acidic hydrolysis | 1M HCl, 60°C, 2h | 7-Formyl derivative | 85% |
Halogenation Reactions
Electron-withdrawing groups enhance halogenation efficiency at position 3 or 4.
Chlorination with POCl₃/PCl₅
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Reagents : POCl₃ (3 equiv), PCl₅ (1.5 equiv)
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Conditions : Reflux (110°C), 6 hours
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Product : 3-Chloro or 4-Chloro derivatives
Halogenation occurs preferentially at positions activated by conjugation with the thiophene-carbonyl group.
| Substrate Position | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Position 3 | POCl₃/PCl₅ | 3-Chloro derivative | 75% | |
| Position 4 | POCl₃/PCl₅ | 4-Chloro derivative | 82% |
Nucleophilic Alkylation
The pyrazine nitrogen undergoes alkylation under mild conditions.
Methylation with Methyl Iodide
-
Reagents : CH₃I (2 equiv), K₂CO₃ (3 equiv)
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Conditions : DMF, 60°C, 12 hours
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Product : N-Methylated derivative
Alkylation occurs at the pyrazine nitrogen, stabilizing the ring system for further functionalization.
Multicomponent Reactions
The compound participates in cycloaddition reactions to form fused heterocycles.
Reduction Reactions
Selective reduction of the carbonyl group has not been reported, but analogous systems suggest potential pathways.
Hypothetical Carbonyl Reduction
-
Reagents : LiAlH₄ (4 equiv)
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Conditions : THF, 0°C to RT, 4 hours
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Product : 5-(Thiophene-2-hydroxymethyl) derivative
Comparative Reactivity
The thiophene-carbonyl group directs electrophiles to position 7 while deactivating adjacent positions. Key differences from unsubstituted pyrazolo[1,5-a]pyrazines include:
| Feature | Unsubstituted Core | 5-(Thiophene-2-carbonyl) Derivative |
|---|---|---|
| Most acidic position | 7 (pKa ~25 in DMSO) | 7 (pKa ~22 in DMSO due to EWG) |
| Halogenation site | Position 4 | Position 3 or 7 |
| Stability of products | Moderate | Enhanced (thiophene conjugation) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the reaction of thiophene derivatives with pyrazole precursors. The characterization of the compound is carried out using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of thiophene moieties enhances their bioactivity due to increased lipophilicity and interaction with bacterial membranes.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies have demonstrated that certain derivatives can inhibit viral replication mechanisms, particularly against HIV-1 reverse transcriptase and integrase enzymes. This dual inhibitory activity suggests potential applications in developing antiviral therapies.
Pyrazolo Derivatives as HIV Inhibitors
A study synthesized a series of pyrazolo derivatives that were evaluated for their inhibitory effects on HIV-1 reverse transcriptase and integrase. Among these derivatives, some exhibited micromolar inhibitory concentrations, indicating their potential as lead compounds for further drug development against HIV .
Antifungal Activity
Another investigation focused on the antifungal activity of thiophene-containing pyrazolo compounds. The results showed promising antifungal effects against various fungal strains, suggesting that these compounds could be developed into effective antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at different positions on the pyrazole ring or thiophene moiety can significantly influence their pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes such as cyclin-dependent kinases, which play a role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolo[1,5-a]pyrazine derivatives differ primarily in their substituents, which dictate physicochemical properties and biological activities. Key examples include:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The thiophene-2-carbonyl group may reduce solubility due to increased lipophilicity.
- Lipophilicity : The trifluoromethyl group (LogP ~2.5 estimated) enhances membrane permeability, whereas the thiophene-2-carbonyl group (LogP ~3.0 estimated) may further increase blood-brain barrier penetration .
- Stability : Esters () are prone to hydrolysis, while nitro groups () may confer redox activity, impacting metabolic stability.
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound (CAS) | Molecular Weight | LogP (Predicted) | Solubility (HCl salt) |
|---|---|---|---|
| 2-(Trifluoromethyl)-... (2031269-41-5) | 227.62 | ~2.5 | High (≥10 mg/mL) |
| Ethyl 6-methyl-... (1955492-72-4) | 245.22 | ~1.8 | Moderate (5–10 mg/mL) |
| Target Compound | ~273.27 | ~3.0 | Low (<1 mg/mL) |
Biological Activity
5-(Thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core with a thiophene-2-carbonyl substituent. Its synthesis typically involves multi-step organic reactions that may include acylation and cyclization processes. The synthetic routes often leverage established methodologies for constructing pyrazole derivatives due to their diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : In vitro assays demonstrated that certain pyrazolo derivatives inhibit cell proliferation in cancer models such as cervical and breast cancers. The mechanism often involves the inhibition of key signaling pathways like EGFR and Akt .
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. Some studies suggest that compounds similar to this compound show promising activity against bacterial strains and fungi.
- Antifungal Assays : A related study reported antifungal activity against several phytopathogenic fungi using pyrazole carboxamide derivatives. These derivatives displayed notable inhibition rates comparable to commercial fungicides .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have been documented in various research contexts. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
